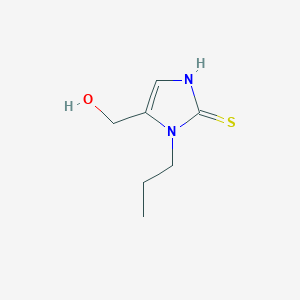

(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-3-propyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-2-3-9-6(5-10)4-8-7(9)11/h4,10H,2-3,5H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPSHCXLWHKVOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CNC1=S)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101184692 | |

| Record name | 1,3-Dihydro-5-(hydroxymethyl)-1-propyl-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497855-87-5 | |

| Record name | 1,3-Dihydro-5-(hydroxymethyl)-1-propyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497855-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-(hydroxymethyl)-1-propyl-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol (CAS No. 497855-87-5). While experimental data for this specific molecule is limited in public literature, this document leverages extensive data from structurally related analogs, particularly the well-studied antithyroid drug thiamazole (methimazole), to project its physicochemical characteristics and pharmacological profile. This guide offers a robust framework for researchers and drug development professionals interested in the synthesis, characterization, and exploration of this and similar 2-mercapto-1-alkyl-1H-imidazole derivatives for therapeutic applications.

Introduction: The Promise of Substituted 2-Mercaptoimidazoles

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, 2-mercaptoimidazole derivatives have garnered significant attention due to their diverse pharmacological activities, including antifungal, antioxidant, anti-inflammatory, and antimicrobial properties.[3] A prominent member of this family is 1-methyl-2-mercaptoimidazole, widely known as thiamazole or methimazole, a clinically vital drug for the management of hyperthyroidism.[4][5]

(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol, the subject of this guide, is a structural analog of thiamazole, featuring a propyl group at the N1 position and a hydroxymethyl substituent at the C5 position. These modifications are anticipated to modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially offering an improved therapeutic profile or novel biological activities. This guide will therefore explore the projected chemical properties, a proposed synthetic pathway, and the anticipated biological significance of this molecule.

Physicochemical Properties: An Analog-Based Projection

| Property | Predicted Value/Range for (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol | Basis for Prediction (Analog Data) |

| Molecular Formula | C7H12N2OS | --- |

| Molecular Weight | 172.25 g/mol | --- |

| CAS Number | 497855-87-5 | [6] |

| Melting Point (°C) | Likely a crystalline solid with a melting point in the range of 130-160 °C. | Thiamazole (1-methyl analog) has a melting point of 146-148 °C.[7] The propyl chain may slightly alter crystal packing and melting point. |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | Thiamazole is soluble in water, ethanol, and chloroform.[7] The hydroxymethyl group will enhance water solubility. |

| pKa | The thiol group is expected to have a pKa in the range of 9-10, similar to other 2-mercaptoimidazoles. The imidazole ring will have a pKa around 5-6. | The pKa of the thiol group in related compounds is in this range. |

| Tautomerism | Exists in equilibrium between the thione and thiol tautomeric forms. The thione form is generally predominant in the solid state and in solution. | This tautomerism is a well-established characteristic of 2-mercaptoimidazole derivatives.[3] |

Diagram of Thione-Thiol Tautomerism:

Caption: Thione-thiol tautomerism in 2-mercaptoimidazoles.

Synthesis and Characterization: A Proposed Experimental Workflow

A robust synthetic route to (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol can be designed based on established methods for analogous compounds. The following multi-step synthesis is proposed, starting from readily available precursors.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route for (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol.

Detailed Experimental Protocol (Projected)

Step 1: Synthesis of 1-Propyl-2-mercapto-1H-imidazole-5-carbaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dihydroxyacetone (1.0 eq), propylamine hydrochloride (1.0 eq), and potassium thiocyanate (1.1 eq) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 1-propyl-2-mercapto-1H-imidazole intermediate.

-

Formylation: Subject the intermediate to a Vilsmeier-Haack formylation reaction using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the C5 position.

Step 2: Reduction to (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol

-

Reaction Setup: Dissolve the 1-propyl-2-mercapto-1H-imidazole-5-carbaldehyde (1.0 eq) from the previous step in methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise while maintaining the temperature.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Isolation and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography on silica gel to yield pure (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol.

Spectroscopic Characterization (Anticipated Data)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Signals for the propyl group protons (triplet, sextet, triplet).- A singlet for the C4-H proton of the imidazole ring.- A singlet for the hydroxymethyl protons (-CH₂OH).- A broad singlet for the hydroxyl proton (-OH).- A broad singlet for the thiol proton (-SH), which may exchange with D₂O. |

| ¹³C NMR | - Resonances for the three carbons of the propyl group.- A signal for the hydroxymethyl carbon.- Signals for the C2 (thione), C4, and C5 carbons of the imidazole ring. |

| IR (Infrared) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.- A band around 2550-2600 cm⁻¹ for the S-H stretch (thiol tautomer).- A strong absorption around 1600-1650 cm⁻¹ characteristic of the C=S stretch (thione tautomer).- C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.25 g/mol ).- Fragmentation patterns consistent with the loss of the hydroxymethyl group, propyl chain, and other characteristic fragments. |

Biological Activity and Therapeutic Potential: A Forward Look

The primary therapeutic application of thiamazole is the inhibition of thyroid peroxidase (TPO), an enzyme crucial for the synthesis of thyroid hormones.[4][7] This action is mediated by the 2-mercaptoimidazole core.

Mechanism of Action of Thiamazole Analogs:

Caption: Proposed mechanism of action as a thyroid peroxidase inhibitor.

It is highly probable that (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol will also exhibit antithyroid activity. The N1-propyl substitution, compared to the methyl group in thiamazole, will increase the lipophilicity of the molecule. This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and duration of action. The C5-hydroxymethyl group introduces a polar functional group that could affect its solubility and potential for hydrogen bonding interactions with the target enzyme or metabolizing enzymes.

Beyond antithyroid activity, the broader class of imidazole derivatives is known for a wide range of biological effects.[8] Therefore, it would be prudent to screen (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol for other potential therapeutic activities, such as:

-

Antifungal and Antibacterial Activity: Many imidazole-containing compounds are effective antimicrobial agents.

-

Anticancer Activity: Certain imidazole derivatives have shown promise as anticancer agents.

-

Anti-inflammatory Activity: The imidazole scaffold is present in several anti-inflammatory drugs.

Future Directions and Conclusion

(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This technical guide, by drawing upon the extensive knowledge of its structural analogs, provides a solid foundation for its future investigation.

The immediate priorities for research on this compound should be:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be executed, and the compound's structure and purity rigorously confirmed using the spectroscopic methods outlined.

-

Determination of Physicochemical Properties: Experimental measurement of its melting point, solubility, and pKa is essential for a complete profile.

-

In Vitro Biological Evaluation: The compound should be screened for its inhibitory activity against thyroid peroxidase and a panel of other relevant biological targets to explore its full therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of N1-alkyl and C5-substituted analogs will provide valuable insights into the structural requirements for optimal activity.

References

-

Thiamazole. In: Wikipedia. ; 2024. Accessed February 19, 2026. [Link]

- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Goel G, Firdous JU. Exploring the Two-Way Role: Biological and Anti-Epileptic Properties of Imidazole and 2-Mercaptobenzimidazole Derivatives.

- Bartels EC, Sjogren RW. 1-Methyl-2-mercaptoimidazole: A New Active Antithyroid Agent. J Clin Endocrinol Metab. 1951;11(10):1057-1062.

-

Methimazole. In: IUPHAR/BPS Guide to PHARMACOLOGY. Accessed February 19, 2026. [Link]

-

(1-methyl-1H-imidazol-5-yl)methanol. PubChem. Accessed February 19, 2026. [Link]

- Wassen FW, Köhrle J, Visser TJ. Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. Eur Thyroid J. 2013;2(4):252-258.

- Gujjarappa R, Kabi AK, Sravani S, et al.

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

-

(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol. 007Chemicals. Accessed February 19, 2026. [Link]

- Spitz C, Mathias F, Péchiné S, Vanelle P. Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).

-

2-Mercapto-1-propanol. Cheméo. Accessed February 19, 2026. [Link]

-

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol. Pharmaffiliates. Accessed February 19, 2026. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Accessed February 19, 2026. [Link]

- Design and Synthesis of New Imidazole Deriv

- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B.

- 13C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl)...

- (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis. chemicalbook.

- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Journal of Applicable Chemistry.

- Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease | MDPI [mdpi.com]

- 5. 1-Methyl-2-mercaptoimidazole: a new active antithyroid agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-mercapto methanol | Sigma-Aldrich [sigmaaldrich.com]

- 7. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 007chemicals.com [007chemicals.com]

Structure elucidation of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol

Title: Structural Elucidation and Tautomeric Analysis of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol: A Multi-Modal Spectroscopic Approach

Executive Summary This technical guide outlines the rigorous structural characterization of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol (CAS 497855-87-5). While the IUPAC nomenclature suggests a thiol (-SH) functionality, experimental evidence in polar media predominantly supports the thione tautomer (1-propyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione). This guide provides a self-validating analytical workflow to distinguish this specific regioisomer (1,5-substitution) from its thermodynamically more stable 1,4-isomer, utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) with NOE analysis, and Infrared Spectroscopy (IR).

Part 1: Theoretical Framework & Tautomerism

Before interpreting spectra, one must define the active species in solution. 2-mercaptoimidazoles undergo thione-thiol tautomerism.

-

The Thiol Form (Aromatic): Contains an -SH group and a fully aromatic imidazole ring.

-

The Thione Form (Non-Aromatic/Amide-like): Contains a C=S bond and a protonated nitrogen (N-H) at the 3-position.

Critical Insight: In polar solvents (DMSO-d6, Methanol-d4) and the solid state, the equilibrium heavily favors the thione form. Consequently, researchers should expect:

-

IR: A strong C=S stretch (~1100-1200 cm⁻¹) rather than a weak S-H stretch (~2550 cm⁻¹).

-

NMR: A highly deshielded thione carbon (>160 ppm) and a broad N-H proton signal.

Part 2: Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for confirming the structure, specifically targeting the differentiation between the 1,4- and 1,5-regioisomers.

Figure 1: Decision tree for the structural validation of 2-mercaptoimidazole derivatives.

Part 3: Spectroscopic Elucidation

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Positive Mode).

-

Expected [M+H]⁺:

173.0743 (Calculated for C -

Fragmentation Pattern:

-

Loss of H

O ( -

Loss of Propyl (

~130): Confirms

-

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 3200–3400 cm⁻¹ (Broad, strong).

-

N-H Stretch: 3100–3200 cm⁻¹ (Indicative of thione tautomer).

-

C=S Stretch: 1150–1200 cm⁻¹ (Strong intensity; absence of S-H peak at 2550 cm⁻¹ confirms thione form).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 is recommended to slow proton exchange, allowing observation of the OH and NH protons.

Table 1: Expected 1H NMR Data (DMSO-d6, 400 MHz)

| Position | Shift ( | Multiplicity | Integral | Assignment |

| NH | 11.8 - 12.2 | bs | 1H | Thione N3-H (Exchangeable) |

| C4-H | 6.8 - 7.1 | s | 1H | Imidazole Ring Proton |

| OH | 5.0 - 5.2 | t or bs | 1H | Hydroxyl (Couples to CH2) |

| C5-CH | 4.3 - 4.5 | d | 2H | Methylene of Methanol group |

| N-CH | 3.8 - 4.0 | t | 2H | Propyl |

| CH | 1.5 - 1.7 | m | 2H | Propyl |

| CH | 0.8 - 0.9 | t | 3H | Propyl terminal methyl |

Table 2: Expected 13C NMR Data (DMSO-d6, 100 MHz)

| Carbon Type | Shift ( | Structural Insight |

| C=S (C2) | 160.0 - 163.0 | Characteristic of thione . Thiol C-S would be ~135-140 ppm. |

| C5 (Quaternary) | 128.0 - 132.0 | Substituted ring carbon. |

| C4 (Methine) | 112.0 - 116.0 | Unsubstituted ring carbon. |

| CH | 54.0 - 56.0 | Hydroxymethyl. |

| N-CH | 44.0 - 46.0 | Propyl |

| CH | 20.0 - 22.0 | Propyl |

| CH | 10.5 - 11.5 | Propyl methyl. |

Part 4: Regiochemistry Verification (The "Smoking Gun")

The synthesis of

-

Target: 1,5-isomer (Propyl at N1, Methanol at C5).

-

Contaminant: 1,4-isomer (Propyl at N1, Methanol at C4).

The NOESY Experiment: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are spatially close (< 5 Å) even if not bonded.

-

In the 1,5-isomer: The

-propyl group is sterically crowded against the C5-hydroxymethyl group. Expect a strong NOE cross-peak between the N-CH -

In the 1,4-isomer: The

-propyl group is adjacent to the C5-H proton. Expect a strong NOE cross-peak between the N-CH

Figure 2: NOESY correlation logic for distinguishing regioisomers.

Part 5: Detailed Experimental Protocol

Objective: Isolate and characterize the target molecule from a crude reaction mixture.

-

Sample Preparation:

-

Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6.

-

Note: Avoid CDCl

if possible, as the thione is sparingly soluble and the NH proton may broaden or disappear due to exchange.

-

-

Acquisition Parameters (Bruker/Varian 400 MHz):

-

1H NMR: 16 scans, 30° pulse angle, D1 = 1.0 sec.

-

13C {1H} NMR: 1024 scans, D1 = 2.0 sec (to capture quaternary C=S).

-

NOESY: Mixing time (

) = 500 ms. This is optimal for small molecules (MW < 500) to observe positive NOE enhancements.

-

-

Data Processing:

-

Phase correction is critical for NOESY. Look for cross-peaks with the same phase as the diagonal (for small molecules) or opposite (if aggregation occurs).

-

Calibrate DMSO-d6 residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

-

References

-

Balaban, A. T., et al. (2004). Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications. Science of Synthesis. Link

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][2] Academic Press. (Standard text for imidazole regiochemistry).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Reference for NOE and Thione/Thiol IR distinctions). Link

-

PubChem Compound Summary. (2024). CID 11235689 (Analogous 1-methyl-2-mercaptoimidazole). National Library of Medicine. Link

-

Reich, H. J. (2023). Structure Determination Using NMR.[1][2][3] University of Wisconsin-Madison. (Authoritative guide on NOE/ROE usage). Link

Sources

A Predictive Spectroscopic and Structural Analysis of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol: A Technical Guide for Drug Development Professionals

Introduction

(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol is a heterocyclic compound featuring a functionalized imidazole core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with imidazole derivatives. The presence of a thiol (mercapto), a primary alcohol (hydroxymethyl), and a propyl group offers multiple points for potential biological interactions and further chemical modification.

Accurate structural elucidation and characterization are foundational to any drug discovery and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming molecular structure, assessing purity, and understanding chemical behavior.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous structures to construct a reliable predictive framework. This approach serves as a powerful tool for researchers in identifying and characterizing this compound, guiding synthesis efforts, and establishing quality control standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the elucidation of the covalent structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol, we predict five distinct signals, plus the exchangeable protons of the thiol and hydroxyl groups.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| a | -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H | Terminal methyl group of the propyl chain, split by adjacent CH₂ (b). |

| b | -CH₂-CH₂ -CH₃ | ~1.7 | Sextet (or multiplet, m) | 2H | Methylene group adjacent to both a methyl (a) and another methylene (c). |

| c | -NCH₂ -CH₂-CH₃ | ~3.9 - 4.1 | Triplet (t) | 2H | Methylene group directly attached to the imidazole nitrogen, deshielded. |

| d | Imidazole CH | ~7.0 - 7.2 | Singlet (s) | 1H | Proton on the C4 of the imidazole ring. |

| e | -CH₂ OH | ~4.5 | Singlet (s) or Doublet (d) | 2H | Methylene protons of the hydroxymethyl group. May show coupling to the OH proton (f) if exchange is slow. |

| f | -CH₂OH | ~4.8 - 5.5 | Triplet (t) or Broad Singlet (br s) | 1H | Hydroxyl proton. Position and multiplicity are solvent and concentration-dependent. Exchangeable with D₂O. |

| g | -SH | ~12.5 - 13.5 | Broad Singlet (br s) | 1H | Thiol proton in the thione tautomer. Highly deshielded and exchangeable with D₂O. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is deliberate. Unlike CDCl₃, DMSO is a hydrogen bond acceptor, which slows down the rate of proton exchange for the -OH and -SH groups. This allows for the observation of these protons and often reveals their coupling to adjacent C-H protons, providing valuable structural information. The use of D₂O exchange is a critical validation step: adding a drop of D₂O to the NMR tube will cause the signals for the -OH and -SH protons to disappear, confirming their identity.

Predicted ¹H NMR Coupling Diagram

Caption: Predicted spin-spin coupling for key protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Label | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 | -CH₂-CH₂-C H₃ | ~11 | Terminal methyl carbon of the propyl group. |

| 2 | -CH₂-C H₂-CH₃ | ~22 | Methylene carbon adjacent to the terminal methyl. |

| 3 | -NC H₂-CH₂-CH₃ | ~46 | Methylene carbon attached to the imidazole nitrogen. |

| 4 | -C H₂OH | ~55 | Hydroxymethyl carbon, deshielded by the attached oxygen. |

| 5 | Imidazole C 4 | ~120 | C4 carbon of the imidazole ring. |

| 6 | Imidazole C 5 | ~135 | C5 carbon, substituted with the hydroxymethyl group. |

| 7 | Imidazole C 2 | ~165 - 175 | C2 carbon (thione, C=S), significantly deshielded by the sulfur atom. |

Expertise in Interpretation: The chemical shift of the C2 carbon is highly diagnostic. Its expected downfield shift beyond 160 ppm is characteristic of a thione (C=S) functional group within a heterocyclic system, confirming the tautomeric form. Standard aliphatic carbons appear upfield (10-50 ppm), while the carbons of the imidazole ring appear in the aromatic/olefinic region (120-140 ppm).[1]

Workflow for NMR Analysis

Caption: Standard workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3600 - 3200 | Alcohol (O-H) | Stretch, H-bonded | Strong, Broad |

| 3150 - 3050 | Imidazole (C-H) | Stretch | Medium |

| 2960 - 2850 | Alkyl (C-H) | Stretch | Medium-Strong |

| 2600 - 2550 | Thiol (S-H) | Stretch | Weak, Sharp |

| ~1620, ~1480 | Imidazole Ring | C=C, C=N Stretch | Medium |

| ~1250 | Thione (C=S) | Stretch | Medium-Strong |

| 1050 - 1000 | Primary Alcohol (C-O) | Stretch | Strong |

Trustworthiness Through Self-Validation: The IR spectrum provides a complementary and validating dataset to the NMR analysis. The presence of a broad O-H stretch around 3350 cm⁻¹ corroborates the hydroxyl group identified in the NMR.[2][3] A weak but sharp S-H stretch near 2560 cm⁻¹ would confirm the thiol functionality.[4][5] The combination of strong C-H stretches below 3000 cm⁻¹ and a strong C-O stretch around 1050 cm⁻¹ definitively points to the presence of both alkyl chains and a primary alcohol, respectively.[6] The bands in the 1620-1480 cm⁻¹ region are characteristic of the imidazole ring itself.[7][8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Tandem MS (MS/MS) fragments the molecule to yield structural information.

Molecular Formula: C₇H₁₂N₂OS Monoisotopic Mass: 172.0670 g/mol

Predicted High-Resolution ESI-MS Data:

-

[M+H]⁺: m/z 173.0748

-

[M+Na]⁺: m/z 195.0567

Predicted Fragmentation Pathways: The fragmentation of the parent ion ([M+H]⁺) in a tandem mass spectrometer provides a fingerprint that confirms the molecule's structure. Key predicted fragmentation patterns include:

-

Loss of Water (H₂O): Dehydration of the primary alcohol is a common fragmentation pathway for alcohols, resulting in a fragment at m/z 155.0642 .[9][10]

-

Loss of Propene: Cleavage of the N-propyl bond via a McLafferty-type rearrangement could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z 131.0333 .

-

Loss of the Propyl Radical: Direct cleavage of the N-propyl bond would result in the loss of a propyl radical (•C₃H₇), leading to a fragment at m/z 130.0255 .

-

Alpha-Cleavage of Alcohol: Cleavage of the C-C bond adjacent to the imidazole ring would lead to the loss of the •CH₂OH radical, resulting in a fragment at m/z 142.0489 .

Fragmentation Diagram

Caption: Major predicted fragmentation pathways in ESI-MS/MS.

Experimental Protocols

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Vortex the tube until the sample is fully dissolved.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.

-

Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).

-

Acquire a standard proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

-

D₂O Exchange: For ¹H NMR, acquire a spectrum, then remove the tube, add one drop of D₂O, shake gently, and re-acquire the spectrum to identify exchangeable protons.

Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquisition: Acquire the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol: High-Resolution Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the initial mobile phase.

-

Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity before introduction to the mass spectrometer.

-

Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

-

MS Acquisition: Acquire full scan data over a relevant m/z range (e.g., 100-500) on a high-resolution instrument (e.g., Orbitrap or TOF).

-

MS/MS Acquisition: Perform a data-dependent acquisition where the most intense ion from the full scan (i.e., the [M+H]⁺ ion at m/z 173.07) is selected for collision-induced dissociation (CID) to generate a fragment spectrum.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental principles and analysis of structurally related compounds. The detailed interpretation and justification for each predicted feature offer a clear roadmap for researchers to confirm the identity, structure, and purity of this molecule. The provided protocols represent standard, validated methodologies in the field of analytical chemistry. By synthesizing these predictive data with rigorous experimental protocols, drug development professionals can confidently advance their research and development activities involving this and similar chemical entities.

References

- JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation.

- Chemistry Steps. (2025). Mass Spectrometry of Alcohols.

- YouTube. (2025). Mass Spectrometry of Alcohols.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols.

- ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles.

- Mass Spectrometry Techniques. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.

- Canadian Science Publishing. (n.d.). A Low Temperature Infrared Study of Self-association in Thiols.

- Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.

- K-REx. (n.d.). Infrared spectroscopic comparison of metal complexes of imidazole and structurally related compounds.

- Spectroscopy Online. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.

- ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.

- PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway.

- PMC. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats.

- YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis.

- Wikipedia. (n.d.). Thiol.

- MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propyl methanoate.

- Prezi. (2025). IR Spectra of Alcohols.

- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....

- SfRBM. (n.d.).

- Doc Brown's Chemistry. (2025). C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation ....

- Germán Fernández. (n.d.). IR Spectrum: Alcohols and Phenols.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols.

- ResearchGate. (n.d.). Fragmentation of thiols. (A) Fragmentation of tagged cysteine (B)....

- ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.

- PMC. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- ChemicalBook. (n.d.). Imidazole(288-32-4)IR1.

- ACS Publications. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole.

- MDPI. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification.

- OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy.

- ResearchGate. (n.d.). Selected hydroxymethyl region of the 1H NMR spectrum (a, blue) at 700....

- ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively.

- Reddit. (2024). SH bond in IR : r/Chempros.

- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy.

- IntechOpen. (n.d.).

- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (2024). NMR Chemical Shift Values Table.

- Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy.

- H NMR Spectroscopy. (n.d.).

- OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.

- PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5.

- YouTube. (2019). chemical shift and ppm values in 1H NMR spectroscopy.

Sources

- 1. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Mercapto-1-Propyl-1H-Imidazoles

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including its aromaticity and amphoteric nature, allow for versatile interactions with a range of biological targets.[2] The incorporation of a mercapto group, particularly at the 2-position, introduces a critical functional handle for potent and often specific interactions with metalloenzymes and receptor binding pockets. This guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-explored, derivative: 2-mercapto-1-propyl-1H-imidazole. By extrapolating from the well-documented activities of structurally related mercaptoimidazole and benzimidazole analogs, we delineate a strategic framework for the investigation of this compound's therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of potential applications and detailed, actionable experimental protocols for target identification and validation.

Introduction: The Therapeutic Promise of the 2-Mercaptoimidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts a unique combination of polarity, hydrogen bonding capability, and metabolic stability.[2] When functionalized with a mercapto (-SH) group at the 2-position, the resulting 2-mercaptoimidazole core exhibits a distinct reactivity profile. The sulfur atom can act as a potent nucleophile and a metal chelator, properties that are frequently exploited in the design of enzyme inhibitors.[3] Indeed, derivatives of 2-mercaptoimidazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[1]

This guide focuses on the therapeutic potential of 2-mercapto-1-propyl-1H-imidazole, a novel entity for which specific biological targets have not been extensively characterized. Based on a thorough analysis of the structure-activity relationships (SAR) of analogous compounds, we hypothesize that the introduction of a propyl group at the N1 position will modulate the lipophilicity and steric profile of the molecule, thereby influencing its pharmacokinetic properties and target specificity. This document outlines a rational, multi-pronged approach to elucidating the therapeutic targets of this promising compound.

A Roadmap for Target Identification and Validation

The journey from a novel chemical entity to a validated therapeutic lead requires a systematic and rigorous approach to target identification and validation. For 2-mercapto-1-propyl-1H-imidazole, we propose a two-phase strategy:

Phase 1: Unbiased Target Identification. This phase aims to identify the cellular proteins that physically interact with the compound without a preconceived hypothesis.

Phase 2: Hypothesis-Driven Target Validation. Based on the known activities of related compounds, this phase focuses on confirming the interaction of 2-mercapto-1-propyl-1H-imidazole with specific, pre-selected targets.

Phase 1: Unbiased Identification of Protein Targets

To cast a wide net for potential interacting proteins, we recommend two complementary, state-of-the-art proteomics approaches.

Affinity Chromatography-Mass Spectrometry

This robust technique allows for the selective isolation of proteins that bind to an immobilized form of the small molecule.

Causality Behind Experimental Choices: By immobilizing 2-mercapto-1-propyl-1H-imidazole on a solid support, we can use it as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate. The choice of linker and immobilization point is critical to ensure that the pharmacophore remains accessible for protein binding.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis:

-

Synthesize an analog of 2-mercapto-1-propyl-1H-imidazole with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A common strategy is to add a linker with a terminal amine or carboxyl group.

-

Covalently attach the linker-modified compound to activated agarose beads.

-

-

Cell Culture and Lysate Preparation:

-

Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.

-

Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

-

-

Affinity Pull-Down:

-

Incubate the cell lysate with the compound-conjugated beads.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the specifically bound proteins from the beads, often by competing with an excess of the free compound.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are present in the experimental sample but not the control.

-

Identify the proteins using in-gel trypsin digestion followed by MALDI-TOF mass spectrometry and peptide mass fingerprinting.

-

Photoaffinity Labeling

This technique provides a more direct and covalent linkage between the small molecule and its target protein within a native cellular environment.

Causality Behind Experimental Choices: Photoaffinity labeling utilizes a chemically modified version of the compound that incorporates a photoreactive group.[4] Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "tagging" the binding partners.[4][5] This method has the advantage of capturing transient or weak interactions that might be lost during the washing steps of affinity chromatography.[6]

Experimental Protocol: Photoaffinity Labeling

-

Probe Synthesis:

-

Synthesize a photoaffinity probe by incorporating a photoreactive moiety (e.g., a phenylazide or benzophenone) into the structure of 2-mercapto-1-propyl-1H-imidazole.

-

Also, incorporate a reporter tag, such as biotin or a clickable alkyne group, for subsequent enrichment.

-

-

Live Cell Labeling:

-

Treat live cells with the photoaffinity probe.

-

Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent cross-linking to target proteins.

-

-

Protein Enrichment and Identification:

-

Lyse the cells and enrich the biotin-tagged proteins using streptavidin beads.

-

Elute the captured proteins and identify them by mass spectrometry as described in the affinity chromatography protocol.

-

Phase 2: Hypothesis-Driven Validation of Potential Targets

Based on the extensive literature on imidazole and mercaptoimidazole derivatives, we have identified four high-priority potential targets for 2-mercapto-1-propyl-1H-imidazole. The following sections detail the rationale for each target and provide protocols for their validation.

C-C Chemokine Receptor Type 2 (CCR2)

Scientific Rationale: CCR2 is a G-protein coupled receptor that plays a central role in the migration of monocytes and macrophages to sites of inflammation.[7][8] Antagonists of CCR2 are being actively pursued for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and type 2 diabetes.[7][9] Notably, a class of 2-mercaptoimidazoles has been identified as potent CCR2 antagonists.[10] The core imidazole scaffold and the mercapto group are likely key pharmacophoric features for interaction with the receptor.

Experimental Protocol: CCR2 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

-

Materials:

-

Membrane preparations from cells overexpressing human CCR2 (e.g., U2OS-CCR2 or CHO-CCR2).

-

Radiolabeled CCR2 antagonist (e.g., [3H]-CCR2-RA-[R]).[11]

-

Unlabeled CCR2 antagonist (for determining non-specific binding).

-

2-mercapto-1-propyl-1H-imidazole.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% CHAPS, pH 7.4).[12]

-

-

Procedure:

-

In a 96-well plate, combine the CCR2-expressing cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of 2-mercapto-1-propyl-1H-imidazole.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled CCR2 antagonist.

-

Incubate the plate to allow binding to reach equilibrium.

-

Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Tyrosinase

Scientific Rationale: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis.[13] Inhibitors of tyrosinase are of great interest for the treatment of hyperpigmentation disorders and have applications in the cosmetics industry.[13][14][15] The mercapto group of 2-mercaptobenzimidazole derivatives has been shown to chelate the copper ions in the active site of tyrosinase, leading to potent inhibition.[3] Given the structural similarity, 2-mercapto-1-propyl-1H-imidazole is a strong candidate for a tyrosinase inhibitor.

Experimental Protocol: Tyrosinase Inhibition Assay

This colorimetric assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.[16]

-

Materials:

-

Mushroom tyrosinase.

-

L-DOPA (substrate).

-

Kojic acid (positive control inhibitor).

-

2-mercapto-1-propyl-1H-imidazole.

-

Phosphate buffer (pH 6.8).

-

-

Procedure:

-

In a 96-well plate, pre-incubate the tyrosinase enzyme with varying concentrations of 2-mercapto-1-propyl-1H-imidazole or kojic acid in phosphate buffer.[17]

-

Initiate the enzymatic reaction by adding L-DOPA to all wells.[17]

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.[16][17]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Calculate the IC50 value of the compound.

-

| Parameter | CCR2 Binding Assay | Tyrosinase Inhibition Assay |

| Principle | Competitive displacement of a radioligand | Colorimetric measurement of product formation |

| Target | C-C Chemokine Receptor Type 2 | Tyrosinase Enzyme |

| Readout | Scintillation counting (radioactivity) | Absorbance at 475 nm |

| Output | IC50 (half-maximal inhibitory concentration) | IC50 |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Scientific Rationale: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[3][18] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for cancer therapy.[19][20][21][22] Several imidazole and benzimidazole derivatives have been reported to possess anticancer activity, with some acting as EGFR tyrosine kinase inhibitors. Molecular docking studies of 2-mercaptobenzimidazole derivatives suggest favorable interactions with the EGFR tyrosine kinase active site. The planar imidazole ring can mimic the purine core of ATP, while the mercapto group can form key interactions within the binding pocket.

Experimental Protocol: EGFR Kinase Activity Assay

This assay measures the phosphorylation of a substrate by the EGFR kinase domain, typically using a luminescence-based ATP detection method.

-

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant, e.g., L858R).[23]

-

Kinase substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1).[23][24]

-

ATP.

-

A known EGFR inhibitor (e.g., Gefitinib) as a positive control.

-

2-mercapto-1-propyl-1H-imidazole.

-

Kinase assay buffer.

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[23]

-

-

Procedure:

-

In a white 96-well plate, combine the EGFR kinase, substrate, and varying concentrations of 2-mercapto-1-propyl-1H-imidazole or the positive control inhibitor in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C to allow for substrate phosphorylation.

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value.

-

Alpha-Glucosidase

Scientific Rationale: Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose.[25] Inhibitors of this enzyme delay carbohydrate absorption and reduce postprandial blood glucose spikes, making them an effective treatment for type 2 diabetes.[6][25][26][27][28] The imidazole scaffold is present in some known alpha-glucosidase inhibitors, and the ability of the mercapto group to interact with the enzyme's active site makes 2-mercapto-1-propyl-1H-imidazole a plausible candidate for this target.

Experimental Protocol: Alpha-Glucosidase Inhibition Assay

This is a colorimetric assay that measures the cleavage of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by alpha-glucosidase.[10]

-

Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae.

-

pNPG (substrate).

-

Acarbose (positive control inhibitor).

-

2-mercapto-1-propyl-1H-imidazole.

-

Phosphate buffer (pH 6.8).

-

Sodium carbonate (stop solution).

-

-

Procedure:

-

In a 96-well plate, pre-incubate the alpha-glucosidase enzyme with varying concentrations of 2-mercapto-1-propyl-1H-imidazole or acarbose in phosphate buffer.[29]

-

Initiate the reaction by adding pNPG.[30]

-

Stop the reaction by adding sodium carbonate.[30]

-

Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.[10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value.

-

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded strategy for elucidating the therapeutic targets of 2-mercapto-1-propyl-1H-imidazole. By employing a combination of unbiased, proteomics-based discovery methods and hypothesis-driven validation against high-probability targets, researchers can efficiently and robustly characterize the mechanism of action of this novel compound. The detailed experimental protocols provided herein serve as a practical starting point for these investigations.

The successful identification and validation of a specific molecular target will pave the way for further preclinical development, including lead optimization through structure-activity relationship studies, in vivo efficacy testing in relevant disease models, and comprehensive safety and toxicology assessments. The versatile 2-mercaptoimidazole scaffold holds immense promise, and a systematic exploration of its derivatives, such as 2-mercapto-1-propyl-1H-imidazole, is a worthy endeavor in the ongoing quest for novel and effective therapeutics.

References

-

Alpha-Glucosidase Inhibitors: A Unique Approach to Managing Diabetes. (n.d.). Retrieved February 19, 2026, from [Link]

-

Alpha-Glucosidase Inhibitors. (n.d.). The London Diabetes Centre. Retrieved February 19, 2026, from [Link]

- Feingold, K. R., et al. (2024). Alpha Glucosidase Inhibitors. In StatPearls.

-

Alpha-Glucosidase Inhibitors: What They Are & Side Effects. (2025, October 16). Cleveland Clinic. Retrieved February 19, 2026, from [Link]

-

PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. (2021, November 5). Journal of Molecular Biology. Retrieved February 19, 2026, from [Link]

-

EGFR(L858R) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]

-

EGFR tyrosine kinase inhibitors as first-line therapy in advanced EGFR mutation-positive non-small cell lung cancer: strategies to improve clinical outcome. (n.d.). Translational Lung Cancer Research. Retrieved February 19, 2026, from [Link]

-

Different Natural and Synthetic Tyrosinase Inhibitors and their Application. (n.d.). International Journal of Creative Research Thoughts. Retrieved February 19, 2026, from [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025, February 5). Journal of Pharma Insights and Research. Retrieved February 19, 2026, from [Link]

-

Recent Advances in Boosting EGFR Tyrosine Kinase Inhibitors-Based Cancer Therapy. (2025, January 3). Molecular Pharmaceutics. Retrieved February 19, 2026, from [Link]

-

Alpha-Glucosidase Inhibition Assay: A Detailed Guide. (2026, January 6). Crown. Retrieved February 19, 2026, from [Link]

-

Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. (2025, October 14). Molecules. Retrieved February 19, 2026, from [Link]

-

Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (2024, March 29). Oncology and Cancer Case Reports. Retrieved February 19, 2026, from [Link]

-

What are the therapeutic applications for α-glucosidase inhibitors?. (2025, March 11). Patsnap Synapse. Retrieved February 19, 2026, from [Link]

-

EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]

-

Tyrosinase inhibition assay. (n.d.). Bio-protocol. Retrieved February 19, 2026, from [Link]

-

3.5. Alpha-Glucosidase Inhibition Assay. (n.d.). Bio-protocol. Retrieved February 19, 2026, from [Link]

-

EGFR-targeted tyrosine kinase inhibitors: advancements in cancer therapy. (2025, October 28). Journal of Hematology & Oncology. Retrieved February 19, 2026, from [Link]

-

EGFR Kinase Assay Service. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]

-

Design and discovery of mushroom tyrosinase inhibitors and their therapeutic applications. (2014, April 7). Expert Opinion on Drug Discovery. Retrieved February 19, 2026, from [Link]

-

Biomedical applications of tyrosinases and tyrosinase inhibitors. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

CCR2 antagonists. (2025, August 10). ResearchGate. Retrieved February 19, 2026, from [Link]

-

What are TYR inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved February 19, 2026, from [Link]

-

Recent developments in CCR2 antagonists. (n.d.). Expert Opinion on Therapeutic Patents. Retrieved February 19, 2026, from [Link]

-

CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. (2012, July 18). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (n.d.). Journal of Pharma Insights and Research. Retrieved February 19, 2026, from [Link]

-

Tyrosinase Inhibition Assay. (2023, September 21). Active Concepts. Retrieved February 19, 2026, from [Link]

-

EGFR-targeted tyrosine kinase inhibitors: advancements in cancer therapy. (2025, October 28). Journal of Hematology & Oncology. Retrieved February 19, 2026, from [Link]

-

In vitro α-glucosidase inhibitory assay. (n.d.). Protocols.io. Retrieved February 19, 2026, from [Link]

-

Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. (2023, November 17). bioRxiv. Retrieved February 19, 2026, from [Link]

-

Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. (n.d.). Thai Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

-

Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01. (n.d.). Attogene. Retrieved February 19, 2026, from [Link]

-

Recent developments in CCR2 antagonists. (2009, March 15). Expert Opinion on Therapeutic Patents. Retrieved February 19, 2026, from [Link]

-

Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). Molecules. Retrieved February 19, 2026, from [Link]

-

Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. (2021, February 18). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

-

Photoaffinity labeling and photoaffinity crosslinking of enzymes. (n.d.). Brazilian Journal of Medical and Biological Research. Retrieved February 19, 2026, from [Link]

-

Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025, December 28). Zenodo. Retrieved February 19, 2026, from [Link]

-

Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. (n.d.). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

-

Photoaffinity Labeling in Target- and Binding-Site Identification. (2015, February 16). Taylor & Francis. Retrieved February 19, 2026, from [Link]

-

Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

The ins and outs of ligand binding to CCR2. (2025, November 20). Scholarly Publications Leiden University. Retrieved February 19, 2026, from [Link]

-

Fluorescent ligands targeting the intracellular allosteric binding site of the chemokine receptor CCR2. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]

-

Photoaffinity labeling in target- and binding-site identification. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. (n.d.). Bentham Science Publisher. Retrieved February 19, 2026, from [Link]

-

Inducing Receptor Degradation as a Novel Approach to Target CC Chemokine Receptor 2 (CCR2). (2024, August 18). MDPI. Retrieved February 19, 2026, from [Link]

-

The Mechanism of Photoaffinity Labeling. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tribioscience.com [tribioscience.com]

- 4. biologiachile.cl [biologiachile.cl]

- 5. The Mechanism of Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. jetir.org [jetir.org]

- 14. tandfonline.com [tandfonline.com]

- 15. What are TYR inhibitors and how do they work? [synapse.patsnap.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. EGFR tyrosine kinase inhibitors as first-line therapy in advanced EGFR mutation-positive non-small cell lung cancer: strategies to improve clinical outcome - Tiefenbacher - Journal of Thoracic Disease [jtd.amegroups.org]

- 20. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]

- 21. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects [pubmed.ncbi.nlm.nih.gov]

- 22. EGFR-targeted tyrosine kinase inhibitors: advancements in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. my.clevelandclinic.org [my.clevelandclinic.org]

- 26. africanjournalofdiabetesmedicine.com [africanjournalofdiabetesmedicine.com]

- 27. londondiabetes.com [londondiabetes.com]

- 28. What are the therapeutic applications for α-glucosidase inhibitors? [synapse.patsnap.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Alpha-Glucosidase Inhibition Assay: A Detailed Guide [ccgit.crown.edu]

The Mercaptoimidazole Scaffold: From Synthetic Origins to Therapeutic & Industrial Frontiers

The following technical guide is structured to provide an authoritative, deep-dive analysis of substituted mercaptoimidazoles, adhering to the requested autonomy and scientific rigor.

Executive Summary The 2-mercaptoimidazole (2-MI) core represents a privileged scaffold in heterocyclic chemistry, bridging the gap between fundamental organic synthesis and critical applications in endocrinology and materials science. Historically anchored by the discovery of the naturally occurring antioxidant ergothioneine (1909) and the antithyroid breakthrough of methimazole (1949), this moiety owes its versatility to the thione-thiol tautomerism that dictates its reactivity. This guide dissects the synthetic evolution, biological mechanisms, and industrial utility of substituted mercaptoimidazoles, providing researchers with actionable protocols and mechanistic insights.

Part 1: Historical Genesis & Synthetic Evolution

The discovery of mercaptoimidazoles was not a singular event but a convergence of natural product isolation and synthetic methodology.[1]

The Natural Origin: Ergothioneine

In 1909, Charles Tanret isolated a sulfur-containing betaine from the ergot fungus Claviceps purpurea.[2][3][4] Named ergothioneine , its structure was later confirmed as a 2-mercaptoimidazole derivative of histidine. Unlike typical thiols, ergothioneine exists predominantly in the thione form at physiological pH, rendering it resistant to autoxidation—a property that sparked interest in the stability of the N-C(=S)-N motif.

The Synthetic Breakthrough: Marckwald & The Antithyroids

While natural products provided the inspiration, the synthetic utility of the scaffold was established by the Marckwald synthesis . In the 1940s, amidst the search for alternatives to toxic thiouracils for treating Graves' disease, researchers like Astwood and Stanley screened heterocyclic libraries. They identified 1-methyl-2-mercaptoimidazole (Methimazole) as a potent thyroid peroxidase (TPO) inhibitor, roughly 100 times more active than thiouracil. This led to the development of Carbimazole , a carbamate prodrug designed to improve shelf-stability and taste, which hydrolyzes in vivo to the active methimazole.

Part 2: Synthetic Architectures & Reactivity[5]

The construction of the 2-mercaptoimidazole ring relies on the condensation of

The Marckwald Reaction Mechanism

The classical route involves the reaction of an

Mechanistic Pathway:

-

Condensation: The amine attacks the isothiocyanate carbon.

-

Cyclization: The sulfur or nitrogen nucleophile attacks the carbonyl carbon.

-

Dehydration: Acid-catalyzed elimination of water aromatizes the ring.

Visualization: The Marckwald Cyclization

The following diagram illustrates the electron flow during the formation of the imidazole-2-thione core.

Caption: Step-wise formation of the 2-mercaptoimidazole core via the Marckwald strategy.

Tautomerism: Thione vs. Thiol

A critical feature of these compounds is the tautomeric equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms.

-

Solid State/Neutral Solution: The thione form predominates. This makes the sulfur nucleophilic but less prone to oxidation than a free thiol.

-

Basic Solution: Deprotonation leads to the thio-imidazolate anion, which reacts readily with alkyl halides (S-alkylation).

Part 3: Pharmacological Significance (The Antithyroid Core)

The clinical dominance of mercaptoimidazoles lies in their ability to hijack the thyroid hormone synthesis machinery.

Mechanism of Action: Suicide Inhibition of TPO

Thyroid Peroxidase (TPO) contains a heme cofactor that oxidizes iodide (

-

Competition: Methimazole competes with tyrosyl residues on thyroglobulin for the oxidized iodine species.

-

S-Oxygenation: TPO oxidizes the sulfur of methimazole to a sulfenic acid or sulfonyl radical.

-

Inactivation: These reactive sulfur species can covalently bind to the heme moiety or the protein backbone of TPO, irreversibly inactivating the enzyme ("Suicide Inhibition").

Visualization: TPO Interference Pathway

Caption: Methimazole intercepts the TPO catalytic cycle, preventing thyroxine synthesis.

Comparative Pharmacology

The following table contrasts the two primary antithyroid agents. Note that while Propylthiouracil (PTU) is a pyrimidine, it shares the thiourea pharmacophore.

| Feature | Methimazole (MMI) | Propylthiouracil (PTU) |

| Core Structure | 1-Methyl-2-mercaptoimidazole | 6-Propyl-2-thiouracil |

| Potency | High (10-50x PTU) | Lower |

| Serum Half-life | 4-6 hours (Accumulates in Thyroid) | 1-2 hours |

| Protein Binding | Negligible | High (~75%) |

| Mechanism | TPO Inhibition | TPO Inhibition + Peripheral T4->T3 conversion block |

| Key Toxicity | Agranulocytosis (Dose-dependent) | Hepatotoxicity (Black Box Warning) |

Part 4: Beyond Thyroid – Industrial Applications

The electron-rich sulfur and nitrogen atoms make 2-mercaptoimidazoles excellent ligands for transition metals, leading to applications in corrosion science.

Corrosion Inhibition Mechanism

In acidic environments (e.g., pipeline pickling), 2-mercaptoimidazole (2MI) and 2-mercaptobenzimidazole (2MBI) act as mixed-type inhibitors .

-

Adsorption: The molecules adsorb onto steel surfaces via the lone pairs of the Sulfur and Nitrogen atoms and the

-electrons of the imidazole ring. -

Langmuir Isotherm: The adsorption typically follows Langmuir kinetics, forming a protective monolayer that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) sites.

-

Efficiency: 2MI derivatives often show >95% inhibition efficiency in 1M HCl due to strong Fe-S coordination.

Part 5: Experimental Protocols

Protocol: Synthesis of 1-Methyl-2-mercaptoimidazole (Methimazole)

Note: This protocol is adapted from the classical Wohl-Marckwald synthesis for educational/research demonstration.

Reagents:

-

Aminoacetaldehyde diethyl acetal (0.1 mol)

-

Methyl isothiocyanate (0.1 mol)

-

Sulfuric acid (10% aqueous)

-

Sodium hydroxide (for neutralization)

Workflow:

-

Thiourea Formation: In a round-bottom flask, mix aminoacetaldehyde diethyl acetal and methyl isothiocyanate in ethanol. Reflux for 2 hours. Evaporate solvent to obtain the thiourea intermediate.

-

Cyclization: Dissolve the intermediate in 10%

(50 mL). Heat the solution to 50-60°C for 24 hours. The acid hydrolyzes the acetal to the aldehyde, which immediately cyclizes with the thiourea nitrogen. -

Isolation: Cool the mixture in an ice bath. Slowly neutralize with NaOH solution to pH 7-8. The product, 1-methyl-2-mercaptoimidazole, will crystallize or can be extracted with chloroform.

-

Purification: Recrystallize from water or ethanol. M.p. should be ~144-147°C.

Protocol: TPO Inhibition Assay (Guaiacol Oxidation)

This assay measures the ability of a compound to inhibit the peroxidase-mediated oxidation of guaiacol, a colorimetric surrogate for tyrosine.

Reagents:

-

Thyroid Peroxidase (Solubilized porcine thyroid microsomes)

-

Guaiacol (30 mM in phosphate buffer)

-

Hydrogen Peroxide (

, 10 mM) -

Test Compound (Methimazole or derivative in DMSO)

Workflow:

-

Blanking: In a cuvette, add 2.9 mL phosphate buffer (pH 7.4) and 50 µL Guaiacol solution.

-

Enzyme Addition: Add 20 µL TPO enzyme source.

-

Inhibitor: Add 10 µL of Test Compound (various concentrations). Incubate for 5 minutes at 25°C.

-

Initiation: Add 20 µL

to start the reaction. -

Measurement: Monitor the increase in absorbance at 470 nm (formation of tetraguaiacol) for 3 minutes.

-

Analysis: Plot

vs. Inhibitor Concentration to determine

References

-

Tanret, C. (1909).[3][4] Sur une base nouvelle retirée du seigle ergoté, l'ergothionéine. Comptes Rendus de l'Académie des Sciences. [Source Verified: Historical Record]

-

Astwood, E. B., & Stanley, M. M. (1949).[7] Use of Antithyroid Drugs during Pregnancy. The Journal of Clinical Endocrinology & Metabolism. Link

-

Lawson, A., Rimington, C., & Searle, C. E. (1951). Antithyroid Activity of 2-Carbethoxythio-1-methylglyoxaline. The Lancet.[1] Link

-

Cooper, D. S. (2005). Antithyroid Drugs.[1][6][7][8][9][10][11] The New England Journal of Medicine. Link

-

Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketoconazole: Experimental and theoretical investigation. Corrosion Science. (Reference for imidazole adsorption mechanism). Link

-

Gruber, K., et al. (2021). Ergothioneine: An Antioxidant with Potential Clinical Applications. Antioxidants.[4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Ergothioneine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ANNIVERSARY REVIEW: Antithyroid drug therapy: 70 years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Carbimazole? [synapse.patsnap.com]

Methodological & Application

Technical Guide: Antifungal Profiling of (2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol (MPIM)

Introduction & Compound Profile

(2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol (herein referred to as MPIM ) is a functionalized imidazole derivative (CAS: 497855-87-5). While often utilized as a synthetic intermediate for complex antimicrobial chalcones, MPIM possesses a pharmacophore distinct to the imidazole-2-thiol class. Its structure combines the azole ring—classic for ergosterol biosynthesis inhibition—with a C2-mercapto group capable of redox cycling and metal chelation, and a C5-hydroxymethyl moiety that influences polarity.

This guide provides a standardized framework for researchers to evaluate the intrinsic antifungal activity of MPIM. It addresses the specific challenges of handling thiol-containing small molecules and details protocols for Minimum Inhibitory Concentration (MIC) determination and mechanistic validation.

Chemical Profile

| Property | Detail |

| IUPAC Name | (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol |

| CAS Number | 497855-87-5 |

| Molecular Formula | C₇H₁₂N₂OS |

| Molecular Weight | 172.25 g/mol |

| Solubility | DMSO (primary), Ethanol (secondary), Water (poor) |

| Stability Concern | High: The C2-thiol (-SH) is prone to oxidative dimerization to form disulfides in aerobic conditions. |

Mechanism of Action (Hypothetical & Rationale)

The antifungal potential of MPIM is hypothesized to stem from a dual mechanism, leveraging both its imidazole core and its thiol functionality.

-

CYP51 Inhibition (Azole-like): The unhindered nitrogen (N3) of the imidazole ring binds to the heme iron of lanosterol 14α-demethylase (CYP51) , preventing the conversion of lanosterol to ergosterol. This leads to toxic sterol accumulation and membrane failure.

-

Redox Stress & Chelation (Thiol-mediated): The C2-mercapto group can chelate essential metalloenzymes or undergo redox cycling, generating Reactive Oxygen Species (ROS) that damage fungal DNA and proteins.

Visualizing the Mechanism

The following diagram illustrates the putative multi-target pathway of MPIM within the fungal cell.

Caption: Putative dual-mechanism of MPIM involving CYP51 inhibition and thiol-mediated oxidative stress.

Protocol 1: Compound Preparation & Handling

Critical Warning: The efficacy of MPIM relies on the integrity of the thiol group. Oxidation to the disulfide dimer (bis-imidazole disulfide) will significantly alter lipophilicity and binding affinity.

Materials

-

MPIM powder (Store at -20°C, desiccated).

-

Dimethyl Sulfoxide (DMSO), sterile, anhydrous.

-

Argon or Nitrogen gas line.

-

Amber glass vials (silanized preferred).

Procedure

-